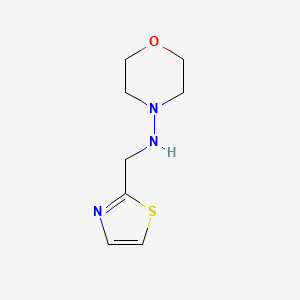![molecular formula C12H17BN2O4 B1394004 (6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid CAS No. 928160-90-1](/img/structure/B1394004.png)
(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid
Descripción general
Descripción
“(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid” is a chemical compound that includes a 1,4-Dioxa-8-azaspiro[4.5]decane moiety . The 1,4-Dioxa-8-azaspiro[4.5]decane moiety has a molar mass of 143.18 g/mol .
Synthesis Analysis
The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane has been reported in the literature . It has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes .Molecular Structure Analysis
The molecular structure of 1,4-Dioxa-8-azaspiro[4.5]decane includes a spirocyclic structure with two oxygen atoms and one nitrogen atom . The Hill formula for this moiety is C₇H₁₃NO₂ .Chemical Reactions Analysis
1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes .Physical And Chemical Properties Analysis
1,4-Dioxa-8-azaspiro[4.5]decane has a boiling point of 108 - 110 °C (35 hPa), a density of 1.117 g/cm3, and a flash point of 81 °C . It has a refractive index of n20/D 1.4819 (lit.) .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
The compound may be used in Suzuki-Miyaura cross-coupling reactions, which are a type of chemical reaction used to form carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst .
Aminocarbonylation and Annulation
It could also be involved in tandem palladium-catalyzed intermolecular aminocarbonylation and annulation reactions. These reactions are used to synthesize complex molecules by forming carbon-nitrogen bonds .
N-Arylation
N-arylation reactions, which involve the coupling of nitrogen-containing compounds with aryl halides or aryl triflates, might also utilize this compound as a reactant .
Cyanation Reactions
The compound could be used in copper-mediated cyanation reactions, which are important for introducing cyano groups into organic molecules .
Sensing Applications
Boronic acids are known for their ability to interact with diols and strong Lewis bases, leading to their utility in various sensing applications. This compound might be used in homogeneous assays or heterogeneous detection systems .
Protein-Protein Interaction Inhibition
Teraryl-based α-helix mimetics, which are compounds used for the inhibition of protein-protein interactions (PPI), often use pyridine-containing boronic acid building blocks. This compound could potentially be synthesized into such mimetics to increase water solubility .
Safety and Hazards
1,4-Dioxa-8-azaspiro[4.5]decane may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Propiedades
IUPAC Name |
[6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O4/c16-13(17)10-1-2-11(14-9-10)15-5-3-12(4-6-15)18-7-8-19-12/h1-2,9,16-17H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXCCOZZCLLKTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCC3(CC2)OCCO3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693119 | |
| Record name | [6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid | |
CAS RN |
928160-90-1 | |
| Record name | [6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393921.png)
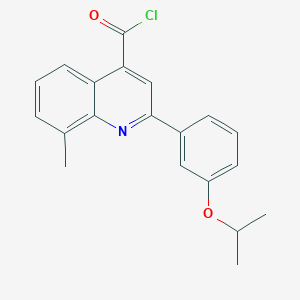

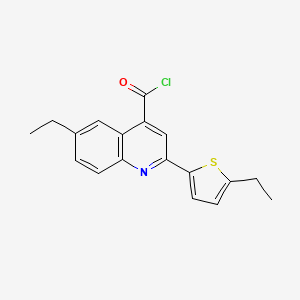
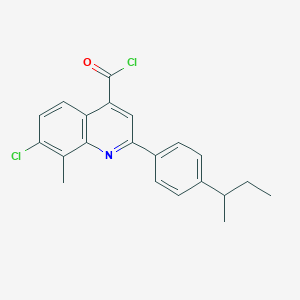

![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393929.png)
![3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393930.png)
![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393931.png)

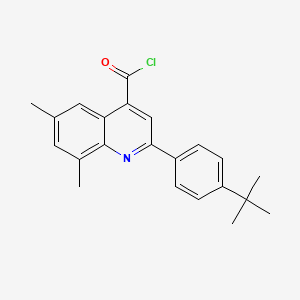
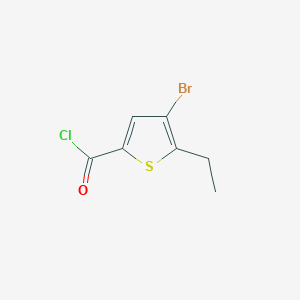
![N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B1393942.png)
